molecular formula C6H3ClN2O7S B13771277 Benzenesulfonic acid, 5-chloro-2,4-dinitro- CAS No. 56961-56-9

Benzenesulfonic acid, 5-chloro-2,4-dinitro-

Katalognummer: B13771277
CAS-Nummer: 56961-56-9
Molekulargewicht: 282.62 g/mol
InChI-Schlüssel: CMKHZJCLDSYCNP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Benzenesulfonic acid, 5-chloro-2,4-dinitro- is an organosulfur compound with the molecular formula C6H3ClN2O7S. It is a derivative of benzenesulfonic acid, characterized by the presence of chlorine and nitro groups on the benzene ring. This compound is known for its applications in various fields, including analytical chemistry and industrial processes .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid, 5-chloro-2,4-dinitro- can be synthesized through the nitration and sulfonation of chlorobenzene. The process involves the following steps:

Industrial Production Methods

Industrial production of benzenesulfonic acid, 5-chloro-2,4-dinitro- typically follows the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced separation techniques, such as high-performance liquid chromatography (HPLC), ensures efficient production .

Analyse Chemischer Reaktionen

Types of Reactions

Benzenesulfonic acid, 5-chloro-2,4-dinitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and catalysts such as iron(III) chloride.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Oxidation: Phosphorus pentachloride or thionyl chloride.

Major Products

Wissenschaftliche Forschungsanwendungen

Benzenesulfonic acid, 5-chloro-2,4-dinitro- has several applications in scientific research:

Wirkmechanismus

The mechanism of action of benzenesulfonic acid, 5-chloro-2,4-dinitro- involves its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the sulfonic acid group can form strong ionic interactions with proteins and enzymes. These interactions can lead to enzyme inhibition or activation, affecting various biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Benzenesulfonic acid: The parent compound without the chlorine and nitro groups.

    5-chloro-2,4-dinitrobenzoic acid: Similar structure but with a carboxylic acid group instead of a sulfonic acid group.

    2,4-dinitrobenzenesulfonic acid: Lacks the chlorine substituent.

Uniqueness

Benzenesulfonic acid, 5-chloro-2,4-dinitro- is unique due to the combination of chlorine and nitro groups, which enhance its reactivity and specificity in various chemical reactions. This makes it a valuable compound in both research and industrial applications .

Eigenschaften

CAS-Nummer

56961-56-9

Molekularformel

C6H3ClN2O7S

Molekulargewicht

282.62 g/mol

IUPAC-Name

5-chloro-2,4-dinitrobenzenesulfonic acid

InChI

InChI=1S/C6H3ClN2O7S/c7-3-1-6(17(14,15)16)5(9(12)13)2-4(3)8(10)11/h1-2H,(H,14,15,16)

InChI-Schlüssel

CMKHZJCLDSYCNP-UHFFFAOYSA-N

Kanonische SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])Cl)S(=O)(=O)O)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.